molecular formula C9H14ClN3 B11901853 4-Propylpicolinimidamide hydrochloride CAS No. 1179362-19-6

4-Propylpicolinimidamide hydrochloride

Cat. No.: B11901853
CAS No.: 1179362-19-6
M. Wt: 199.68 g/mol
InChI Key: QRJLTMHUCZTCKY-UHFFFAOYSA-N
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Description

4-Propylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a derivative of picolinimidamide, where the picolinimidamide core is substituted with a propyl group at the 4-position. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylpicolinimidamide hydrochloride typically involves the reaction of 4-propylpyridine with cyanamide under acidic conditions to form the corresponding picolinimidamide. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Propylpicolinimidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Propylpicolinimidamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Propylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpicolinimidamide hydrochloride
  • 4-Ethylpicolinimidamide hydrochloride
  • 4-Isopropylpicolinimidamide hydrochloride

Uniqueness

4-Propylpicolinimidamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The propyl group at the 4-position can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

1179362-19-6

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

4-propylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-2-3-7-4-5-12-8(6-7)9(10)11;/h4-6H,2-3H2,1H3,(H3,10,11);1H

InChI Key

QRJLTMHUCZTCKY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C(=N)N.Cl

Origin of Product

United States

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